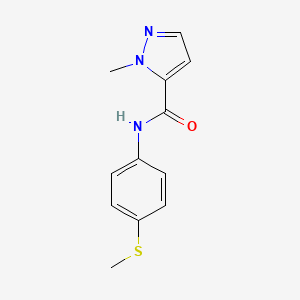

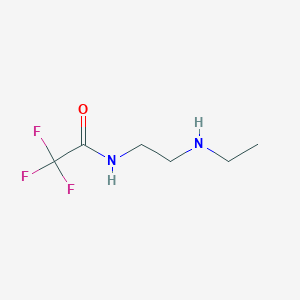

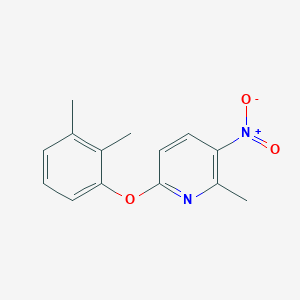

1-甲基-N-(4-(甲硫基)苯基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest due to their biological activities. In the papers provided, various pyrazole compounds were synthesized using different methods. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . Similarly, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a three-component one-pot condensation reaction . These methods typically involve the cyclocondensation of different starting materials, such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by further reactions like basic hydrolysis to yield the corresponding acids or esters.

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives were extensively studied using various techniques. Single-crystal X-ray diffraction was employed to determine the crystal structures of some compounds, revealing details such as dihedral angles and space groups . Additionally, density functional theory (DFT) calculations were performed to optimize molecular geometries and electronic structures, providing insights into the frontier molecular orbitals and potential electronic transitions within the molecules .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by their molecular structure. For example, the presence of a keto group at position 5 of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was found to be the preferred form in the crystalline state and in DMSO, which is relevant to their antibacterial activity . The reactivity of these compounds with metal ions was also explored, with 1-phenyl-3-methyl-4-benzoylpyrazol-5-one being a promising reagent for the spectrophotometric determination of trace elements .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives were characterized using a variety of techniques. Spectroscopic methods such as NMR, IR, and UV-Visible spectroscopy provided information on the chemical shifts and absorption spectra of the compounds . Thermo gravimetric analysis and thermo-optical studies were used to assess the thermal stability and non-linear optical properties of the compounds, respectively . The intermolecular interactions, such as hydrogen bonding and C-H···π interactions, were also analyzed to understand the stability and supramolecular assembly of the crystal structures .

科学研究应用

合成与表征

已合成和表征了1-甲基-N-(4-(甲硫基)苯基)-1H-吡唑-5-甲酰胺及其衍生物,为进一步的化学和药理研究提供了基础知识。例如,Hassan等人(2014年)描述了一些新的5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成及其对厄利希氏腹水癌(EAC)细胞的体外细胞毒活性,表明该化合物在癌症研究中的潜在应用(Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014)。此外,微波辅助合成技术已被应用于高效生产具有杀菌、杀虫、除草和抗菌活性的四唑基吡唑酰胺,展示了该化合物在快速合成方法中的实用性(Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011)。

生物活性和潜在治疗应用

对1-甲基-N-(4-(甲硫基)苯基)-1H-吡唑-5-甲酰胺衍生物的研究揭示了多种生物活性,暗示了潜在的治疗应用。例如,合成了新型3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酰胺,显示出对植物病原真菌具有显著的抗真菌活性,表明该化合物在开发抗真菌剂方面的实用性(Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, & Zhaohai Qin, 2015)。此外,Rahmouni等人(2016年)合成了一系列吡唑嘧啶衍生物作为抗癌和抗5-脂氧合酶剂,展示了该化合物在癌症和炎症治疗策略中的潜力(A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016)。

属性

IUPAC Name |

2-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-15-11(7-8-13-15)12(16)14-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMYYIVEWZFVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)

![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)

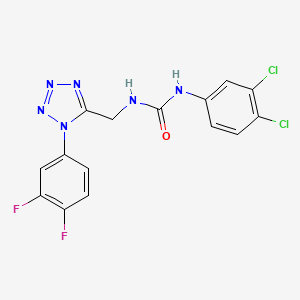

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)

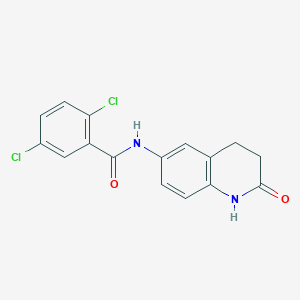

![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

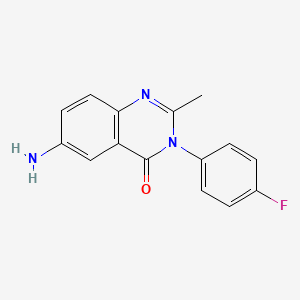

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)